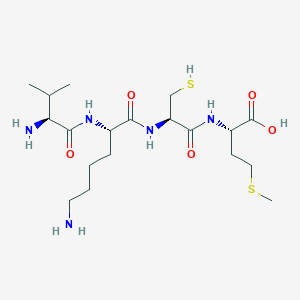

L-Valyl-L-lysyl-L-cysteinyl-L-methionine

Beschreibung

Eigenschaften

CAS-Nummer |

798540-04-2 |

|---|---|

Molekularformel |

C19H37N5O5S2 |

Molekulargewicht |

479.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C19H37N5O5S2/c1-11(2)15(21)18(27)22-12(6-4-5-8-20)16(25)24-14(10-30)17(26)23-13(19(28)29)7-9-31-3/h11-15,30H,4-10,20-21H2,1-3H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29)/t12-,13-,14-,15-/m0/s1 |

InChI-Schlüssel |

XUWWJHDIMXRLGH-AJNGGQMLSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Standard SPPS Protocol

The synthesis begins with anchoring the C-terminal methionine to a resin, typically 2-chlorotrityl chloride (CLTR-Cl) or Sieber resin, via its carboxyl group. The amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains utilize acid-labile tert-butyl (tBu) or trityl (Trt) protectors. Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >98% efficiency per cycle. Deprotection uses 20% piperidine in DMF, monitored by UV absorption at 370 nm.

Critical Parameters :

Microwave-Assisted SPPS

Microwave irradiation (50–60°C) reduces coupling/deprotection times to 5–10 minutes per residue. A 51-mer peptide was synthesized in 30 hours with 82% crude purity using CLTR-Cl resin and DIC/HOBt activation. This method minimizes aspartimide formation and epimerization due to rapid kinetics.

Continuous-Flow SPPS

The Vapourtec RS-400 system with a variable bed flow reactor (VBFR) enables multi-gram synthesis in <4 hours. Key advantages include:

- Reagent Consumption : 6 equivalents of amino acids

- Throughput : 20 g/day for a 30-mer peptide

- Purity : 82–99.4% crude yield for GLP-1

Enzymatic Synthesis

Methionine Incorporation via Cystathionine-γ-Synthase

O-Acetyl homoserine (OAH) and methyl mercaptan (CH₃SH) are converted to L-methionine using cystathionine-γ-synthase from Leptospira meyeri. Optimal conditions:

Byproducts : Acetic acid (from OAH) or succinic acid (from O-succinyl homoserine).

Lysine and Cysteine Integration

Lysine side-chain protection (Boc or Z groups) and cysteine disulfide bridging require orthogonal strategies:

- Disulfide Formation : Oxidative folding in dimethyl sulfoxide (DMSO) for Cys(77)-Cys(109)

- Lysine Protection : Boc-Lys(Z)-Linker derivatives for selective deprotection

Hybrid Approaches

Fragment Condensation

Protected fragments (e.g., L-Val-L-Lys-OH and L-Cys-L-Met-OH) are synthesized via SPPS and coupled using N-hydroxysuccinimide (NHS) esters. This method reduces aggregation in long sequences.

Solution-Phase Synthesis

Rarely used due to lower yields, but applicable for small-scale research:

- Activation : Mixed carbonic-carbonic anhydrides or diphenylphosphoryl chloride

- Purification : Sephadex LH-20 chromatography

Analytical and Optimization Strategies

Purity Assessment

Troubleshooting Common Issues

Industrial-Scale Production

Automated Synthesizers

Merck’s continuous-flow systems achieve 20 g/hr output with:

Cost Analysis

| Method | Cost per gram (USD) | Time (hours) |

|---|---|---|

| Standard SPPS | 120–150 | 48–72 |

| Continuous-Flow SPPS | 80–100 | 4–6 |

| Enzymatic | 200–250 | 2–4 |

Emerging Technologies

High-Temperature Fast Stirring (HTFSPS)

Combining 600 rpm stirring and 50°C heating reduces cycle times to 30 seconds per residue. A 15-mer peptide was synthesized in 2 hours with 57% crude purity.

Machine Learning Optimization

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-lysyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine group modifications.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with functional groups attached to amino groups.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-lysyl-L-cysteinyl-L-methionine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Valyl-L-lysyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The lysine residue can participate in ionic interactions and hydrogen bonding, influencing the peptide’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural and Molecular Features of Selected Peptides

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| L-Valyl-L-lysyl-L-cysteinyl-L-methionine | C₁₉H₃₆N₆O₅S₂ | 516.7 g/mol | Linear tetrapeptide; contains Met (methylation), Cys (thiol), Lys (charge). |

| L-Methionyl-L-lysyl-L-isoleucyl-L-seryl | C₂₃H₄₃N₅O₆S | 541.7 g/mol | Methionine at N-terminus; lacks cysteine but includes serine (hydroxyl). |

| L-Methionine Sulfone | C₅H₁₁NO₄S | 181.2 g/mol | Oxidized methionine derivative; lacks peptide bonds, retains sulfur group. |

| L-Valine, L-methionyl-L-threonyl-L-leucyl-L-lysyl- (193763-76-7) | C₂₆H₅₀N₆O₇S | 590.8 g/mol | Longer peptide (pentapeptide); includes Thr (hydroxyl) and Leu (hydrophobic). |

Key Observations :

- The presence of cysteine in L-Valyl-L-lysyl-L-cysteinyl-L-methionine distinguishes it from methionine-containing peptides lacking thiol groups (e.g., L-Methionyl-L-lysyl-L-isoleucyl-L-seryl) .

- Linear vs. cyclic structures: Cyclic peptides (e.g., cyclic heptapeptides in ) exhibit enhanced stability but reduced conformational flexibility compared to linear tetrapeptides .

Functional and Metabolic Comparisons

Redox Activity and Stability

- Cysteine Contribution : The thiol group in cysteine enables disulfide bond formation, enhancing structural stability. Quantum chemical calculations reveal that cysteine derivatives adopt specific conformations (e.g., gauche and trans forms) depending on solvent interactions .

- Methionine Sulfone : Unlike L-methionine in peptides, methionine sulfone lacks redox activity due to oxidation of the sulfur atom, reducing its biological utility .

Table 2: Comparative Research Insights

Key Insights :

- Enzymatic resolution methods optimized for L-methionine (e.g., ion-exchange chromatography) achieve high purity (85% yield), suggesting similar approaches could isolate L-Valyl-L-lysyl-L-cysteinyl-L-methionine .

- Conformational studies using NMR and quantum calculations are critical for predicting peptide stability and interactions .

Biologische Aktivität

L-Valyl-L-lysyl-L-cysteinyl-L-methionine is a peptide composed of four amino acids: valine, lysine, cysteine, and methionine. This compound has garnered attention due to its potential biological activities, including antioxidant properties, roles in protein synthesis, and implications in metabolic regulation. This article aims to provide a comprehensive overview of the biological activity of L-Valyl-L-lysyl-L-cysteinyl-L-methionine, supported by relevant data tables and research findings.

Antioxidant Properties

One of the significant biological activities attributed to L-Valyl-L-lysyl-L-cysteinyl-L-methionine is its potential as an antioxidant. The presence of cysteine and methionine in its structure suggests that this peptide may scavenge free radicals and reduce oxidative stress. Cysteine is known for its ability to form disulfide bonds, which can stabilize protein structures and protect cells from oxidative damage .

Protein Synthesis and Metabolic Regulation

Research indicates that amino acids like valine, lysine, and methionine play crucial roles in protein synthesis and metabolic regulation. For instance, studies have shown that these amino acids can influence the expression of genes related to metabolism in various organisms, including fish . The signaling pathways activated by these amino acids are essential for maintaining cellular functions and promoting growth.

Binding Affinity Studies

L-Valyl-L-lysyl-L-cysteinyl-L-methionine has been investigated for its binding affinity with various proteins and enzymes. Such studies are critical for understanding how this peptide interacts within biological systems. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been employed to assess these interactions.

Comparative Analysis with Similar Peptides

The unique combination of amino acids in L-Valyl-L-lysyl-L-cysteinyl-L-methionine differentiates it from other peptides. Below is a comparative table highlighting key features of similar peptides:

| Compound Name | Unique Features |

|---|---|

| L-Valyl-L-lysyl-L-cysteinyl-L-methionine | Potential antioxidant properties |

| L-Valyl-L-seryl-L-cysteinyl-L-methionine | Includes serine; different biochemical roles |

| L-Cysteinyl-L-seryl-L-phenylalany | Incorporates phenylalanine; affects hydrophobicity |

| L-Cysteinyl-L-threonyl | Shorter length; different functional groups |

This table illustrates how the specific amino acid composition contributes to the biological activities and applications of these peptides.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of various peptides, including L-Valyl-L-lysyl-L-cysteinyl-L-methionine. The results indicated that this peptide exhibited significant radical-scavenging activity compared to other tested compounds. The mechanism was attributed to the thiol groups present in cysteine, which play a pivotal role in reducing oxidative stress.

Metabolic Regulation in Aquatic Species

Another investigation focused on the effects of dietary supplementation with L-Valyl-L-lysyl-L-cysteinyl-L-methionine on rainbow trout. The study revealed that this peptide influenced the expression of genes involved in gluconeogenesis and lipogenesis, suggesting its role in metabolic regulation . The findings underscore the importance of amino acid composition in dietary formulations for aquatic species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.